

# Application Notes: Trixylyl Phosphate as a Plasticizer for Vinyl Resins

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## Compound of Interest

Compound Name: *Trixylyl phosphate*

Cat. No.: *B1683678*

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## Introduction

**Trixylyl phosphate** (TXP), a member of the aryl phosphate ester family, is a versatile additive for vinyl resins, primarily Polyvinyl Chloride (PVC). It serves a dual-function role, acting as both an efficient plasticizer and an effective flame retardant.[1][2] As a plasticizer, TXP is incorporated into the PVC matrix, where it positions itself between the polymer chains. This reduces intermolecular forces, lowers the glass transition temperature (Tg), and imparts flexibility, transforming rigid PVC into a more pliable and workable material.[3]

Simultaneously, its phosphorus content provides excellent flame retardancy, making it a critical component in applications requiring stringent fire safety standards.[2][4] TXP is noted for its low volatility, good water resistance, and thermal stability, which contribute to the durability and longevity of the final product.[4] Common applications include wire and cable insulation, PVC conveyor belts, artificial leather, and flooring materials where flexibility and fire resistance are paramount.[4][5]

## Physicochemical Properties of Trixylyl Phosphate

The quality and performance of TXP in a vinyl formulation are dictated by its physical and chemical properties. High-purity TXP with a low acid value is essential for preventing polymer degradation and corrosion of processing equipment.[6]

Table 1: Typical Physicochemical Properties of **Trixylyl Phosphate** (TXP)

Property	Value	Test Method / Reference
CAS Number	<b>25155-23-1</b>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>24</sub> H <sub>27</sub> O <sub>4</sub> P	<a href="#">[1]</a>
Molecular Weight	410.45 g/mol	<a href="#">[1]</a>
Appearance	Colorless to Light Yellow Viscous Liquid	<a href="#">[4]</a> <a href="#">[6]</a>
Density @ 20°C	1.13 - 1.17 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	≥230 °C	<a href="#">[4]</a>
Acid Value	≤0.1 mg KOH/g	<a href="#">[4]</a> <a href="#">[6]</a>
Water Content	≤0.1 %	<a href="#">[4]</a>
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.550 - 1.560	<a href="#">[4]</a>

| Solubility | Insoluble in water; Soluble in most organic solvents. [\[7\]](#) |

## Performance Data in Vinyl Formulations

The concentration of TXP, typically measured in parts per hundred resin (phr), directly influences the mechanical properties of the final PVC product. Increasing the phr level generally leads to greater flexibility (higher elongation, lower modulus) and reduced hardness.

Disclaimer: Specific performance data correlating **Trixylyl Phosphate** concentration with mechanical properties in PVC is not readily available in public technical literature. The following table is illustrative of a typical flame-retardant phosphate plasticizer in a general-purpose flexible PVC formulation. Actual results will vary based on the specific PVC resin, stabilizers, fillers, and processing conditions used. Empirical testing is required to determine the optimal loading for a specific application.

Table 2: Illustrative Performance of a Phosphate Plasticizer in Flexible PVC

Property	Test Method	Unplasticized PVC	30 phr	50 phr	70 phr
Hardness (Shore A)	ASTM D2240	>95 (Shore D)	92	85	78
100% Modulus (MPa)	ASTM D2284	N/A	15.5	11.0	8.5
Tensile Strength (MPa)	ASTM D2284	~50	22.0	18.5	16.0
Elongation at Break (%)	ASTM D2284	<10	280	350	410

| LOI (%) | ASTM D2863 | ~45 | 26 | 28 | 30 |

## Experimental Protocols

### Protocol 1: Preparation of Plasticized PVC Test Sheets

Objective: To prepare standardized PVC sheets with varying concentrations of TXP for mechanical and physical testing. This protocol utilizes a two-roll mill, a common laboratory method for compounding thermoplastics.

Materials & Equipment:

- PVC Resin (Suspension Grade, K-value 65-70)
- **Trixylyl Phosphate (TXP)**
- Heat Stabilizer (e.g., Ba/Zn or Ca/Zn mixed metal soap, 3-5 phr)
- Lubricant (e.g., Stearic Acid, 0.5 phr)
- Two-Roll Laboratory Mill with heating capabilities
- Hydraulic Press with heating and cooling platens

- Molding frame and release film (e.g., Mylar®)
- Analytical Balance

Procedure:

- Pre-Mixing:
  1. Accurately weigh 100 parts of PVC resin.
  2. In a separate container, weigh the desired amount of TXP (e.g., for 50 phr, weigh 50g of TXP for every 100g of PVC).
  3. Weigh the required amounts of heat stabilizer and lubricant based on the PVC resin weight.
  4. In a high-speed mixer or a simple beaker with a stirrer, combine the PVC resin, stabilizer, and lubricant. Mix until homogenous.
  5. Slowly add the liquid TXP to the dry blend while mixing continuously until the plasticizer is fully absorbed and the mixture appears as a free-flowing powder (a "dry blend").
- Milling:
  1. Preheat the two-roll mill to the recommended compounding temperature for flexible PVC (typically 150-170°C). Set the friction ratio between the rolls (e.g., 1.2:1).
  2. Carefully add the dry blend to the nip of the rotating rolls.
  3. The material will begin to flux and form a continuous sheet around one of the rolls.
  4. Continuously cut and fold the sheet on the mill for a set duration (e.g., 5-10 minutes) to ensure a homogenous melt.
- Molding:
  1. Remove the compounded PVC sheet from the mill.

2. Preheat the hydraulic press to the molding temperature (e.g., 170-180°C).
  3. Cut a piece of the compounded sheet and place it within the molding frame, sandwiched between two layers of release film and the press platens.
  4. Apply low pressure initially to allow the material to flow, then increase to high pressure (e.g., 10 MPa) and hold for a specified time (e.g., 5 minutes) to form a void-free sheet of desired thickness.
  5. Cool the platens under pressure until the sheet is below its T<sub>g</sub> (e.g., <60°C).
  6. Remove the molded sheet and allow it to condition.
- Conditioning:
    1. Condition the molded sheets according to ASTM D618 standards (e.g., 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours) before any testing.

## Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the effect of TXP on the tensile properties and hardness of the PVC compound.

### A. Tensile Testing (ASTM D2284 / ASTM D638)

- Sample Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC sheets using a die cutter.
- Measurement: Measure the thickness and width of the narrow section of each specimen.
- Testing:
  - Mount the specimen in the grips of a universal testing machine (tensile tester).
  - Apply a tensile load at a constant crosshead speed (e.g., 50 or 500 mm/min, depending on the material's rigidity) until the specimen ruptures.
  - The machine's software will record the load and extension data.

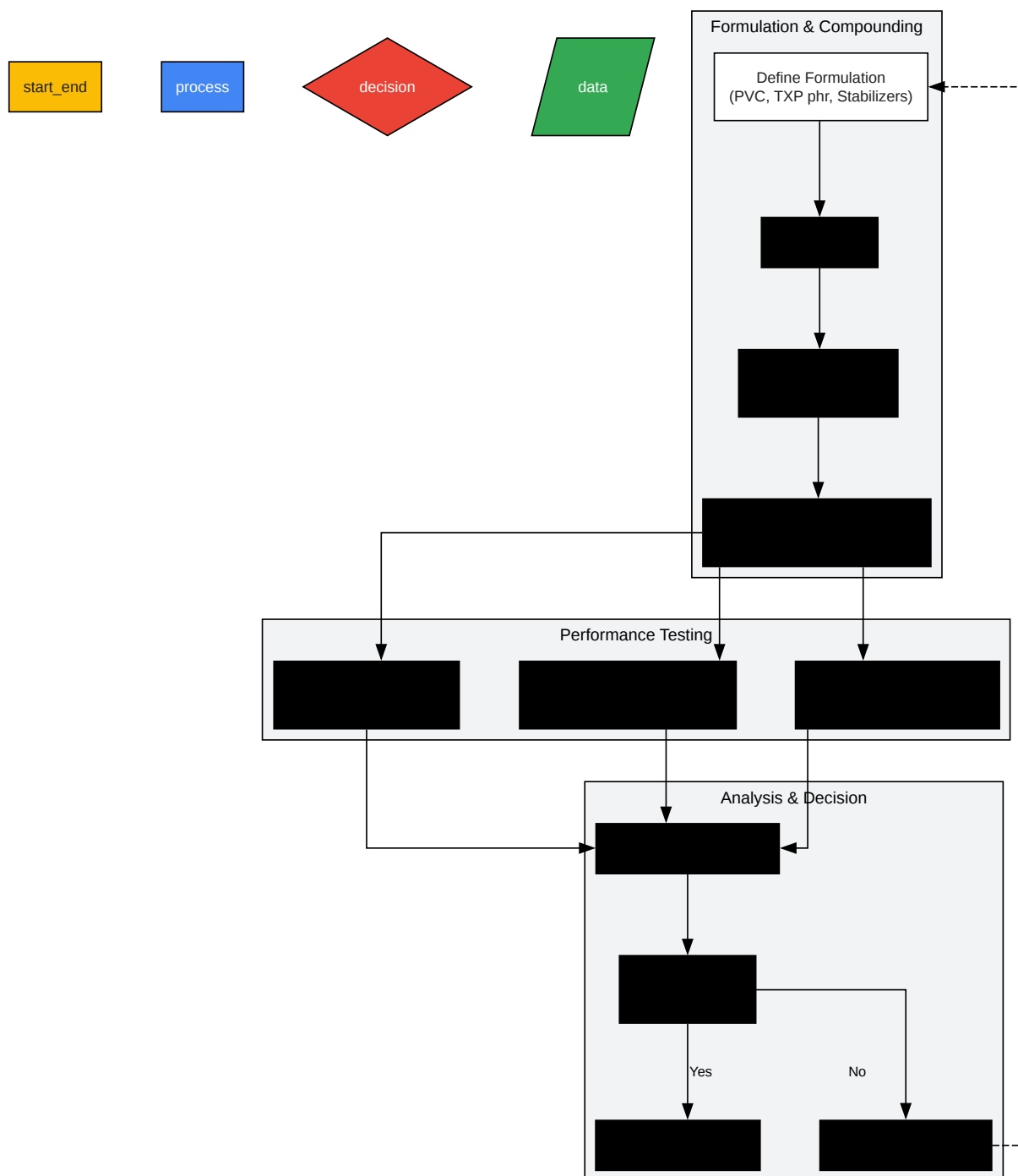
- **Data Analysis:** Calculate the Tensile Strength (stress at rupture), 100% Modulus (stress at 100% elongation), and Elongation at Break. Test at least five specimens per formulation and report the average values.

#### B. Hardness Testing (ASTM D2240)

- **Sample Preparation:** Use a conditioned PVC sheet with a minimum thickness of 6 mm (stack sheets if necessary).
- **Testing:**
  - Place the specimen on a hard, flat surface.
  - Press the Shore A durometer firmly and vertically onto the specimen.
  - Read the hardness value within 1-2 seconds of firm contact.
- **Data Analysis:** Take at least five readings at different locations on the specimen and report the average hardness value.

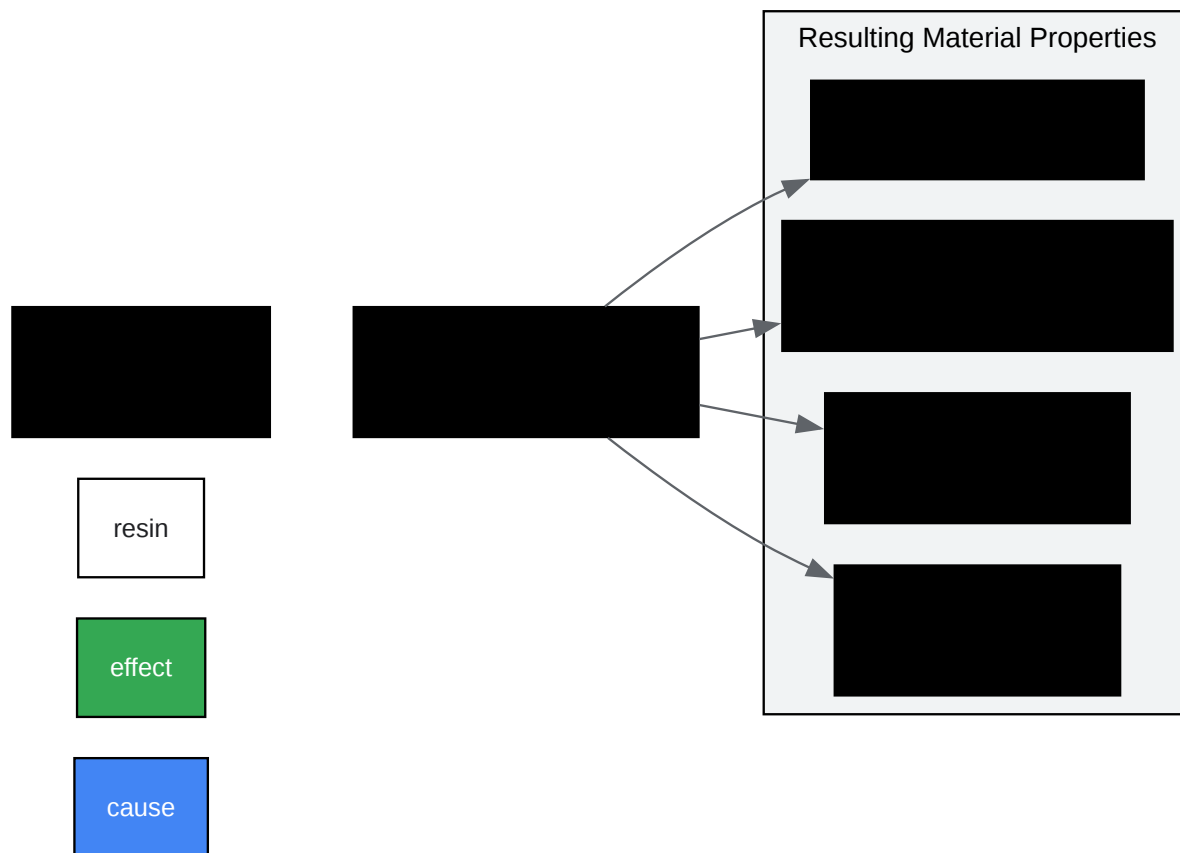
## Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating TXP in vinyl resins and the logical impact of its incorporation.



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Fig. 1: Experimental workflow for evaluating TXP in PVC formulations.



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Fig. 2: Logical relationship of adding TXP to vinyl resin.

## Safety and Handling

**Trixylyl phosphate** requires careful handling due to its toxicological profile.

- **Hazard Classification:** In the European Union, TXP is classified as a substance of very high concern (SVHC) and is regarded as a reproductive toxin (H360F: May damage fertility).[1]
- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and protective clothing to avoid skin and eye contact.
- **Storage:** Store in tightly sealed containers in a dry, cool, and well-ventilated place.



- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers and developers should always consult the latest Safety Data Sheet (SDS) for **Trixylyl Phosphate** before use to ensure all safety precautions are understood and implemented.

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